Chemical structure and properties of 1-Azaspiro[3.3]heptane-6-carboxylic acid
Chemical structure and properties of 1-Azaspiro[3.3]heptane-6-carboxylic acid
The following technical guide details the chemical structure, synthesis, and medicinal chemistry properties of 1-Azaspiro[3.3]heptane-6-carboxylic acid .
Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists
Executive Summary: The "Escape from Flatland"
In modern drug discovery, the transition from flat, aromatic scaffolds to three-dimensional (3D) saturated systems is a proven strategy to improve physicochemical properties and patentability. 1-Azaspiro[3.3]heptane-6-carboxylic acid represents a premier scaffold in this domain.
As a rigid, spirocyclic amino acid, it functions as a high-value bioisostere for piperidine-4-carboxylic acid (isonipecotic acid) and proline derivatives. Its unique geometry alters the exit vectors of substituents, often improving metabolic stability by eliminating vulnerable hydrogen abstraction sites found in flexible rings, while simultaneously lowering lipophilicity (LogP).
Chemical Identity & Physicochemical Profile[1][2][3]
This compound exists primarily as a zwitterion at physiological pH. Its compact, bicyclic nature confers distinct properties compared to monocyclic analogs.
Table 1: Core Chemical Data
| Property | Data | Notes |
| IUPAC Name | 1-Azaspiro[3.3]heptane-6-carboxylic acid | |
| CAS Number | 1374659-11-6 | Often sold as N-Boc derivative (CAS: 1211526-53-2) |
| Molecular Formula | C₇H₁₁NO₂ | |
| Molecular Weight | 141.17 g/mol | |
| pKa (Acid) | ~4.2 (Predicted) | Typical carboxylic acid range |
| pKa (Base) | ~9.8 (Predicted) | Secondary amine; slightly lower than piperidine due to strain |
| LogP | -1.2 to -0.8 | Highly polar/hydrophilic |
| TPSA | 63.3 Ų | Favorable for membrane permeability |
| Geometry | Non-planar | Cyclobutane rings exhibit "puckered" conformation (~30°) |
Structural Analysis: Geometry & Vectors
The 1-azaspiro[3.3]heptane scaffold is not flat.[1][2][3][4][5] Unlike the chair conformation of piperidine, the two four-membered rings in the spiro[3.3] system adopt a puckered (butterfly) conformation to relieve torsional strain.
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Bond Angles: The internal C-C-C angles are compressed (~88-90°), creating significant ring strain (~60 kcal/mol for the total system).
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Exit Vectors: Substituents at the 1-position (amine) and 6-position (acid) are oriented along a linear axis that is distinct from the vectors in 1,4-disubstituted piperidines or 1,3-disubstituted cyclobutanes. This allows the scaffold to probe unique chemical space within a binding pocket.
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Rigidity: The spiro center locks the conformation, reducing the entropic penalty upon binding to a protein target compared to flexible acyclic or monocyclic linkers.
Synthesis: The Graf Isocyanate Route[3][5][6][8]
The most authoritative and scalable method for constructing the 1-azaspiro[3.3]heptane core is the Graf Isocyanate Method , utilizing the [2+2] cycloaddition of chlorosulfonyl isocyanate (CSI) with an exocyclic alkene.
Reaction Logic Diagram
The following diagram illustrates the critical pathway from a cyclobutane precursor to the final spiro amino acid.
[6]
Detailed Experimental Protocol
Phase 1: Precursor Preparation (Olefination) To install the spiro ring, one must first generate an exocyclic double bond on the cyclobutane ring.
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Reagents: Methyltriphenylphosphonium bromide (Wittig salt), Potassium tert-butoxide (KOtBu), THF.
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Procedure: Suspend the Wittig salt in dry THF and add KOtBu at 0°C to generate the ylide (bright yellow). Add 3-oxocyclobutanecarboxylic acid (protected as an ester, e.g., tert-butyl ester, to prevent side reactions). Stir at room temperature.
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Outcome: Yields tert-butyl 3-methylenecyclobutanecarboxylate.
Phase 2: The Graf Cycloaddition (Critical Step) This step builds the second ring containing the nitrogen.
-
Reagents: Chlorosulfonyl isocyanate (CSI), Dichloromethane (DCM), Sodium sulfite (for reductive workup).
-
Mechanism: CSI undergoes a thermal [2+2] cycloaddition with the exocyclic alkene. This forms a beta-lactam-N-sulfonyl chloride intermediate.[7]
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Workup: The N-sulfonyl chloride is highly reactive. It is typically removed by reductive hydrolysis using aqueous sodium sulfite or thiophenol/pyridine, yielding the free NH-beta-lactam (spiro[3.3]heptan-2-one derivative).
Phase 3: Lactam Reduction
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Reagents: Lithium Aluminum Hydride (LiAlH₄) or Alane (AlH₃).
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Challenge: Reducing the lactam carbonyl to a methylene group (to form the azetidine ring) without over-reducing the carboxylic ester (if present) requires precise control.
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Optimization: Often, the ester is reduced to an alcohol during this step. If the carboxylic acid is required, the alcohol is subsequently re-oxidized (Jones oxidation or TEMPO), or the nitrile precursor is used initially and hydrolyzed after amine protection.
Medicinal Chemistry Applications
Bioisosterism Case Study: Bupivacaine Analog
Research has demonstrated that replacing the piperidine ring in the local anesthetic Bupivacaine with the 1-azaspiro[3.3]heptane scaffold results in a patentable analog with retained potency but altered pharmacokinetic properties.[1][4][8]
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Metabolic Stability: The spiro scaffold lacks the hydrogen atoms adjacent to the nitrogen in the specific spatial arrangement found in piperidine, potentially reducing oxidative metabolism by CYP450 enzymes.
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Solubility: The high sp3 character (Fraction sp3 = 1.0) and lower lipophilicity compared to aromatic rings significantly enhance aqueous solubility, a critical parameter for oral bioavailability.
Comparative Metrics
| Scaffold | Lipophilicity (LogP) | Metabolic Liability | Conformational Entropy |
| Piperidine | Moderate | High (alpha-oxidation) | High (Chair flip) |
| Benzene | High | Low (unless substituted) | N/A (Rigid) |
| 1-Azaspiro[3.3]heptane | Low | Low | Low (Rigid) |
Handling and Safety
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Zwitterionic Nature: The free acid is a zwitterion. It is highly water-soluble and may be difficult to extract into organic solvents. Purification often requires ion-exchange chromatography or reverse-phase HPLC.
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Reactivity: The strained azetidine ring is susceptible to ring-opening nucleophilic attack under harsh acidic conditions. Avoid strong acids at elevated temperatures during deprotection steps.
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Storage: Store as the N-Boc protected derivative or the hydrochloride salt to prevent polymerization or oxidative degradation.
References
-
Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry. Organic Letters.
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Mykhailiuk, P. K. (2023).[8] 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine. Angewandte Chemie International Edition.
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Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities for Medicinal Chemistry. Chemical Reviews.
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Wuitschik, G., et al. (2010). Spirocyclic oxetanes: Synthesis and properties. Angewandte Chemie.
Sources
- 1. scilit.com [scilit.com]
- 2. ricerca.uniba.it [ricerca.uniba.it]
- 3. 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chemrxiv.org [chemrxiv.org]
- 6. beilstein-journals.org [beilstein-journals.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine - Enamine [enamine.net]
